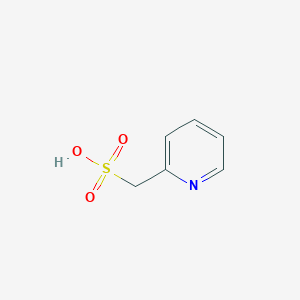
2-Pyridinemethanesulfonic acid
Cat. No. B8803927
M. Wt: 173.19 g/mol
InChI Key: RGOPGRSAYPXWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04952397
Procedure details


Trifluoromethanesulfonic acid (100 g, 0.67 mol) was rapidly added to a suspension of 4-pyridylmethanesulfonic acid (103 g, 0.6 mol) in phosphorous oxychloride (300 ml). The pyridylmethanesulfonic acid dissolved and reprecipitated as the triflate salt. The resulting suspension was cooled in ice for 30 min, then treated with phosphorous pentachloride (139 g, 0.67 mol) in Portions during 10 minutes. The mixture was allowed to warm to room temperature over 30 min and was then cautiously heated to reflux over a period of 1.5 hrs during which time extensive gas evolution occurred. After refluxing for 1 hr, the excess phosphorous oxychloride was distilled off under vacuum while maintaining the pot temperature below 80° C. The residual solid was dissolved in acetonitrile (200 ml), filtered and crystallized by the gradual addition of ether (400 ml). The product was recovered by filtration and washed with ether to afford a white solid (170 g, 84%).





Name
Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[S:3]([OH:6])(=[O:5])=[O:4].[N:9]1[CH:14]=[CH:13][C:12]([CH2:15][S:16]([OH:19])(=O)=[O:17])=[CH:11][CH:10]=1.N1C=CC=CC=1CS(O)(=O)=O.P(Cl)(Cl)(Cl)(Cl)[Cl:32]>P(Cl)(Cl)(Cl)=O>[OH:6][S:3]([C:2]([F:8])([F:7])[F:1])(=[O:5])=[O:4].[N:9]1[CH:14]=[CH:13][C:12]([CH2:15][S:16]([Cl:32])(=[O:19])=[O:17])=[CH:11][CH:10]=1 |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
103 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)CS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)CS(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
139 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reprecipitated as the triflate salt
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting suspension was cooled in ice for 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then cautiously heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux over a period of 1.5 hrs during which time extensive gas evolution
|
|
Duration
|
1.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After refluxing for 1 hr
|
|
Duration
|
1 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the excess phosphorous oxychloride was distilled off under vacuum
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the pot temperature below 80° C
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residual solid was dissolved in acetonitrile (200 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized by the gradual addition of ether (400 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was recovered by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OS(=O)(=O)C(F)(F)F.N1=CC=C(C=C1)CS(=O)(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 170 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
